molecular formula C8H5Cl2FO B14011036 1-(2,5-Dichloro-4-fluorophenyl)ethanone

1-(2,5-Dichloro-4-fluorophenyl)ethanone

Cat. No.: B14011036
M. Wt: 207.03 g/mol
InChI Key: PRVTUTLLMFVIPM-UHFFFAOYSA-N
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Description

1-(2,5-Dichloro-4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C8H5Cl2FO and its molecular weight is 207.03 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-dichloro-4-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVTUTLLMFVIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Development for 1 2,5 Dichloro 4 Fluorophenyl Ethanone

Established Synthetic Routes and Precursor Chemistry

The foundational routes to 1-(2,5-dichloro-4-fluorophenyl)ethanone rely on well-established organic reactions, adapted for the specific substitution pattern of the target molecule. The choice of precursor and reaction type is dictated by the availability of starting materials and the desired regioselectivity.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution for synthesizing aryl ketones. organic-chemistry.org This method typically involves the reaction of an aromatic substrate, in this case, a precursor like 1,4-dichloro-2-fluorobenzene, with an acylating agent such as acetyl chloride or acetic anhydride. The reaction is promoted by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). organic-chemistry.orgyoutube.com

The mechanism begins with the formation of a highly electrophilic acylium ion from the reaction between the acylating agent and the Lewis acid. youtube.com This ion is then attacked by the electron-rich aromatic ring, leading to the formation of the ketone. A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation. organic-chemistry.org

However, the presence of three deactivating halogen substituents on the benzene (B151609) ring presents a significant challenge, making the substrate less reactive. chemistryjournals.net To overcome this, more potent catalytic systems or harsher reaction conditions may be required. Research has explored alternative and "greener" catalysts to the traditionally used stoichiometric amounts of AlCl₃, including zinc oxide and various metal triflates, which can be recycled and are more environmentally benign. chemistryjournals.netgoogle.com

Table 1: Overview of Friedel-Crafts Acylation for Aryl Ketone Synthesis This table is generated based on general principles of the reaction, as specific data for the target compound was not available in the search results.

Component Role Common Examples
Aromatic Substrate The benzene ring to be acylated 1,4-Dichloro-2-fluorobenzene
Acylating Agent Source of the acetyl group Acetyl chloride, Acetic anhydride
Catalyst Lewis acid to generate the acylium ion AlCl₃, ZnO, Hf(OTf)₄, Ln(OTf)₃ chemistryjournals.net
Solvent Reaction medium Dichloromethane, Carbon disulfide

Organometallic Reagent-Mediated Syntheses

An alternative to direct acylation of the aromatic ring involves the use of organometallic intermediates. These routes offer high regioselectivity by pre-functionalizing the aromatic ring at a specific position before introducing the acetyl group. A common starting material for this approach is a bromo-substituted precursor, such as 5-bromo-1,3-dichloro-2-fluorobenzene. chemicalbook.comgoogleapis.com

The synthesis proceeds in two main steps:

Formation of the Organometallic Reagent : The bromo-aromatic compound is reacted with a strong base or a metal to form a highly nucleophilic organometallic species. This is often a Grignard reagent (using magnesium) or an organolithium reagent. The use of an isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) has been specifically noted for its effectiveness in this halogen-metal exchange. chemicalbook.comgoogle.com

Acylation : The newly formed organometallic reagent is then reacted with an electrophilic source of the acetyl group. Derivatives of trifluoroacetic acid or other activated acetylating agents are commonly employed. googleapis.comgoogle.com

This methodology is particularly useful for complex, multi-substituted aromatic compounds where direct Friedel-Crafts acylation might lead to isomeric mixtures or fail due to substrate deactivation. googleapis.com

Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) provides a powerful pathway for introducing a fluorine atom onto a pre-existing chlorinated aromatic ring, particularly when the ring is activated by strong electron-withdrawing groups. google.comnih.gov In a relevant example, a precursor such as 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (B598714) can be converted into a dichloro-fluoro derivative. google.com

The key requirements for a successful SNAr reaction are:

A good leaving group on the aromatic ring (halogens are common).

A strong nucleophile (e.g., fluoride (B91410) ion from KF, NaF, or LiF). google.com

The presence of at least one strong electron-withdrawing group (e.g., nitro, cyano, or ketone) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. google.comnih.gov

Surprisingly, the trifluoromethyl ketone group has been found to be a sufficiently strong activating group to facilitate this substitution, which is not typically observed with less activating ketone groups. google.com The reaction involves treating the trichlorophenyl precursor with an alkali metal fluoride, like potassium fluoride, in a polar aprotic solvent such as sulfolane (B150427) or dimethylformamide at elevated temperatures (120 °C to 160 °C). google.com The general reactivity of halogens as leaving groups in SNAr is often F >> Br > Cl >>> I, which is the reverse of their reactivity in SN2 reactions. nih.gov

Advancements in Catalytic Synthesis of this compound

Modern synthetic chemistry has increasingly focused on the development of catalytic methods to improve reaction efficiency, selectivity, and sustainability. These advancements have been applied to the synthesis of complex molecules like this compound.

Role of Phase Transfer Catalysis in Enhanced Yields and Selectivity

Phase Transfer Catalysis (PTC) is a valuable technique for facilitating reactions between reagents located in different immiscible phases (e.g., a solid and a liquid, or a liquid and another liquid). crdeepjournal.orgptfarm.pl In the context of synthesizing halogenated aromatic compounds, PTC is particularly effective for SNAr reactions. google.com

In the SNAr strategy discussed previously, a phase transfer catalyst is used to transport the fluoride anion (from solid KF) into the organic phase where the aromatic substrate is dissolved. google.com This overcomes the low solubility of the inorganic salt in the organic solvent, thereby accelerating the reaction rate and allowing for milder conditions. unimi.it

Common phase transfer catalysts include quaternary ammonium (B1175870) or phosphonium (B103445) salts, such as tetraphenylphosphonium (B101447) bromide. google.com The catalyst's lipophilic cation pairs with the fluoride anion, creating a lipophilic ion pair that can easily migrate into the organic phase to react with the substrate. After the reaction, the catalyst returns to the initial phase to repeat the cycle. This catalytic cycle significantly enhances reaction yields and selectivity. google.comunimi.it

Table 2: Components of a Phase Transfer Catalyzed SNAr Reaction This table is generated based on data from a patent describing a similar synthesis. google.com

Component Function Specific Example
Substrate Trichlorinated aromatic precursor 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
Nucleophile Source of fluoride Potassium Fluoride (KF)
Catalyst Anion transporter Tetraphenylphosphonium bromide
Solvent Polar aprotic medium Sulfolane, Dimethylsulfoxide (DMSO)
Temperature Reaction condition 120 °C - 160 °C

Transition Metal-Catalyzed Coupling Reactions in Phenolic Ring Functionalization

Transition metal-catalyzed cross-coupling reactions represent a paradigm shift in the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.com While direct synthesis of this compound via these methods is not prominently documented, these reactions are instrumental in creating the necessary precursors.

Reactions such as the Suzuki, Negishi, Heck, and Buchwald-Hartwig amination have become indispensable tools in modern organic synthesis. thermofisher.commit.edu For instance, a suitably functionalized 2,5-dichloro-4-fluorophenyl ring (e.g., a boronic acid or an organozinc derivative) could potentially be coupled with an acetyl-containing partner using a palladium or nickel catalyst. Conversely, a pre-existing aryl halide could be subjected to a carbonylation reaction or a coupling reaction that introduces the acetyl group indirectly.

These catalytic methods offer several advantages, including:

Mild reaction conditions compared to classical methods.

High functional group tolerance, reducing the need for protecting groups.

Precise control over regioselectivity.

The development of novel ligands and pre-catalysts continues to expand the scope and applicability of these reactions, making them a promising area for future process development in the synthesis of complex aromatic ketones. mit.edu

Green Chemistry Principles in the Production of Halogenated Acetophenones

The traditional Friedel-Crafts acylation, while effective, often employs stoichiometric amounts of Lewis acids that are sensitive to moisture and generate significant amounts of hazardous waste during workup. wikipedia.org Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact and enhance process safety and efficiency. pnas.org

Solvent Selection and Optimization for Sustainable Synthesis

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional Friedel-Crafts acylations often utilize chlorinated hydrocarbons, which are toxic and environmentally persistent. researchgate.net Green chemistry encourages the use of more benign alternatives.

For the synthesis of halogenated acetophenones, several greener solvent strategies can be employed:

Solvent-Free Conditions: In some cases, the reaction can be conducted without a solvent, particularly when one of the reactants is a liquid and can serve as the reaction medium. This approach significantly reduces waste. organic-chemistry.org

Ionic Liquids: Ionic liquids are salts with low melting points that can act as both catalysts and solvents. They are non-volatile and can often be recycled, making them an attractive alternative to traditional organic solvents. sigmaaldrich.com

Deep Eutectic Solvents (DESs): These are mixtures of Lewis or Brønsted acids and bases that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable and can be prepared from inexpensive, renewable resources.

Using Excess Aromatic Substrate: In some cases, an excess of the aromatic substrate, such as 1,4-dichloro-2-fluorobenzene, can be used as the solvent, eliminating the need for an additional solvent. researchgate.net

Solvent TypeExamplesAdvantages in Halogenated Acetophenone (B1666503) Synthesis
Traditional Dichloromethane, 1,2-DichloroethaneGood solubility for reactants
Green Alternatives Ionic Liquids, Deep Eutectic SolventsRecyclable, low volatility, can act as both solvent and catalyst
Solvent-Free Not applicable if all reactants are solidEliminates solvent waste
Excess Substrate 1,4-dichloro-2-fluorobenzeneReduces the number of components and simplifies workup

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product.

The atom economy for the Friedel-Crafts acylation of 1,4-dichloro-2-fluorobenzene with acetyl chloride can be calculated as follows:

Reaction: C₆H₃Cl₂F + CH₃COCl → C₈H₅Cl₂FO + HCl

Molecular Weight of 1,4-dichloro-2-fluorobenzene (C₆H₃Cl₂F): 164.99 g/mol

Molecular Weight of Acetyl Chloride (CH₃COCl): 78.49 g/mol

Molecular Weight of this compound (C₈H₅Cl₂FO): 207.03 g/mol

Molecular Weight of Hydrogen Chloride (HCl): 36.46 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (207.03 / (164.99 + 78.49)) x 100 = (207.03 / 243.48) x 100 ≈ 85.0%

To improve reaction efficiency, research has focused on developing catalytic systems that can be used in smaller quantities and recycled. Heterogeneous catalysts, such as zeolites, offer high regioselectivity and can be easily separated from the reaction mixture, simplifying the workup and reducing waste. ksu.edu.sa

Green Chemistry MetricDefinitionRelevance to Halogenated Acetophenone Synthesis
Atom Economy (MW of desired product / Σ MW of all reactants) x 100Measures the efficiency of reactant atom incorporation into the final product.
Process Mass Intensity (PMI) Total mass in a process / Mass of productProvides a broader view of the process efficiency, including all materials used.
E-Factor Total waste (kg) / Product (kg)Quantifies the amount of waste generated per unit of product.

Purity Enhancement and Scalability in Laboratory and Industrial Synthesis

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of purity enhancement and process scalability.

For this compound, common impurities may include unreacted starting materials, isomers formed during the acylation, and byproducts from side reactions. Effective purification is crucial to meet the stringent quality requirements for its use in subsequent applications.

Common laboratory and industrial purification techniques for substituted acetophenones include:

Crystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical to achieve high purity and yield. For industrial applications, melt crystallization can be an effective purification technique for acetophenone derivatives. google.com

Distillation: For liquid acetophenones or to remove volatile impurities, distillation is a common method. Extractive distillation, where a solvent is added to alter the relative volatilities of the components, can be used to separate impurities that are difficult to remove by conventional distillation. google.com

Chromatography: While highly effective for purification, column chromatography is often more suitable for laboratory-scale synthesis due to the cost and solvent consumption.

Scaling up the synthesis of this compound from the laboratory to an industrial setting presents several challenges:

Heat Management: Friedel-Crafts acylations are often exothermic. Effective heat transfer is critical on a large scale to control the reaction temperature and prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reactants and catalyst is essential for consistent product quality and yield.

Materials of Construction: The corrosive nature of the reagents and catalysts, particularly Lewis acids and hydrogen chloride, requires the use of corrosion-resistant reactors and equipment.

Process Safety: Handling of hazardous materials like acetyl chloride and aluminum chloride necessitates robust safety protocols and containment measures.

Modern industrial approaches are increasingly moving towards continuous flow processing, which can offer advantages in terms of safety, heat and mass transfer, and process control compared to traditional batch reactors. researchgate.net The industrial production of similar compounds, such as ethylbenzene, relies on solid acid catalysts like zeolites in continuous processes. wikipedia.org

ParameterLaboratory Scale ConsiderationsIndustrial Scale Considerations
Purification Chromatography, RecrystallizationMelt Crystallization, Distillation (including extractive)
Heat Transfer Simple cooling bathsJacketed reactors, internal cooling coils, heat exchangers
Mass Transfer Magnetic or overhead stirringBaffles, optimized impeller design
Safety Fume hoods, personal protective equipmentClosed systems, automated controls, emergency relief systems

Chemical Reactivity and Transformations of 1 2,5 Dichloro 4 Fluorophenyl Ethanone

Reactions of the Carbonyl Group

The carbonyl group in 1-(2,5-dichloro-4-fluorophenyl)ethanone is a key site for a variety of chemical modifications, including nucleophilic additions, condensation reactions, and reductions. These transformations are fundamental in building molecular complexity and introducing new functional groups.

Nucleophilic Addition Reactions Leading to Derived Alcohols and Amines

The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles, leading to the formation of alcohols and amines. Organometallic reagents, such as Grignard reagents and organolithium compounds, readily add to the carbonyl to form tertiary alcohols. For instance, the reaction with a Grignard reagent like methylmagnesium bromide would yield 2-(2,5-dichloro-4-fluorophenyl)propan-2-ol.

Reductive amination provides a pathway to synthesize amines from this compound. This one-pot reaction typically involves the condensation of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride or sodium triacetoxyborohydride. harvard.edumasterorganicchemistry.comorganic-chemistry.orgyoutube.com This method is highly versatile for producing a wide range of secondary and tertiary amines.

Reactant Reagent(s) Product Reaction Type
This compound1. R-MgBr (e.g., CH₃MgBr) 2. H₃O⁺2-(2,5-Dichloro-4-fluorophenyl)alkan-2-olNucleophilic Addition
This compoundR-NH₂ (e.g., CH₃NH₂), NaBH₃CN, H⁺N-Alkyl-1-(2,5-dichloro-4-fluorophenyl)ethanamineReductive Amination

Condensation Reactions and Formation of Imines (Schiff Bases)

This compound can undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. The formation of these C=N double bonds is a reversible process, often driven to completion by the removal of water. Schiff bases are valuable intermediates in organic synthesis and are also investigated for their biological activities.

Reactant Reagent(s) Product
This compoundR-NH₂ (e.g., Aniline)N-(1-(2,5-dichloro-4-fluorophenyl)ethylidene)aniline
This compoundHydroxylamine (NH₂OH)This compound oxime

Reduction Pathways of the Ketone Moiety

The carbonyl group of this compound can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions.

Reduction to the corresponding alcohol, 1-(2,5-dichloro-4-fluorophenyl)ethanol, can be achieved using various hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, typically carried out in alcoholic solvents. chemicalbook.comchemicalbook.comsigmaaldrich.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.

For the complete reduction of the carbonyl to a methylene group, thereby forming 1-(2,5-dichloro-4-fluorophenyl)ethane, classical methods such as the Wolff-Kishner or Clemmensen reductions are employed. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. The Clemmensen reduction utilizes amalgamated zinc and concentrated hydrochloric acid. The choice between these methods often depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

Starting Material Reagent(s) Product Reaction Type
This compoundNaBH₄ or LiAlH₄1-(2,5-Dichloro-4-fluorophenyl)ethanolCarbonyl Reduction to Alcohol
This compoundH₂NNH₂, KOH, heat1-(2,5-Dichloro-4-fluorophenyl)ethaneWolff-Kishner Reduction
This compoundZn(Hg), HCl1-(2,5-Dichloro-4-fluorophenyl)ethaneClemmensen Reduction

Reactivity of the Halogenated Phenyl Ring

The halogen substituents on the phenyl ring of this compound play a crucial role in its reactivity, enabling transformations such as directed ortho-metalation and various cross-coupling reactions.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orgwikipedia.orgchem-station.comuwindsor.caunblog.fr In the case of this compound, the acetyl group can act as a directing group for lithiation at the ortho position. However, the acidic α-protons of the acetyl group can interfere with this process. To circumvent this, the ketone is often protected as a ketal, for example, by reacting it with ethylene (B1197577) glycol. The resulting dioxolane is a more effective directing group and is less susceptible to side reactions. Treatment of the protected ketone with a strong base like n-butyllithium or sec-butyllithium (B1581126) would be expected to lead to deprotonation at the C6 position, ortho to the directing group. The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of substituents.

Directing Group Position of Metalation Potential Electrophiles
Acetyl (protected as ketal)C6CO₂, I₂, R-CHO, TMSCl

Cross-Coupling Reactions at Aryl Halogen Positions

The chloro and fluoro substituents on the phenyl ring of this compound can participate in various palladium-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the halogen atoms can, in principle, allow for selective functionalization. Generally, the reactivity of aryl halides in these reactions follows the order I > Br > Cl >> F.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orglibretexts.orgharvard.eduresearchgate.netnih.gov This is a versatile method for forming biaryl structures. It is expected that the chloro substituents would be more reactive than the fluoro substituent under typical Suzuki-Miyaura conditions.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net This is a powerful tool for the synthesis of aryl-alkynes. Similar to the Suzuki coupling, the chloro groups would be the preferred sites of reaction over the fluorine atom.

Heck Coupling: The Heck reaction involves the coupling of the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl halide with an amine in the presence of a palladium catalyst and a strong base. This is a key method for the synthesis of arylamines.

The specific conditions for these cross-coupling reactions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve the desired regioselectivity and yield for this compound.

Reaction Type Coupling Partner Catalyst System (Typical) Product Type
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, base (e.g., Na₂CO₃)Biaryl
SonogashiraR-C≡CHPd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N)Arylalkyne
HeckAlkenePd(OAc)₂, PPh₃, base (e.g., Et₃N)Substituted Alkene
Buchwald-HartwigR-NH₂Pd₂(dba)₃, ligand (e.g., BINAP), base (e.g., NaOtBu)Arylamine

Electrophilic Aromatic Substitution Patterns on the Dichlorofluorophenyl Moiety

The reactivity and orientation of electrophilic aromatic substitution on the this compound ring are governed by the cumulative electronic effects of its four substituents: two chlorine atoms, one fluorine atom, and an acetyl group. All four substituents are electron-withdrawing and thus deactivate the aromatic ring towards electrophilic attack, making the reactions slower than on benzene (B151609) itself. unizin.org

The directing influence of each substituent determines the position of substitution. Halogens (Cl and F) are ortho-, para-directing deactivators, while the acetyl group (-COCH₃) is a meta-directing deactivator. unizin.orgyoutube.com The final substitution pattern is a result of the interplay of these directing effects.

Let's analyze the positions on the aromatic ring:

Position 3: This position is ortho to the chlorine at C2 and the fluorine at C4, and meta to the chlorine at C5 and the acetyl group at C1.

Position 6: This position is ortho to the chlorine at C5 and meta to the chlorine at C2, the fluorine at C4, and the acetyl group at C1.

The acetyl group strongly directs incoming electrophiles to the meta positions (positions 3 and 5), but these are already occupied by chlorine and fluorine. The halogens direct ortho and para.

The fluorine at C4 directs to positions 3 and 5 (occupied).

The chlorine at C2 directs to position 3 (occupied) and position 6.

The chlorine at C5 directs to position 4 (occupied) and position 6.

Considering these influences, the most probable site for electrophilic attack is position 6 . This position is ortho to the chlorine at C5 and meta to the acetyl group, making it the least deactivated and most sterically accessible position for an incoming electrophile. The directing effects are summarized in the table below.

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution

SubstituentPositionTypeDirecting EffectInfluence on Ring Activity
Acetyl (-COCH₃)C1Electron-withdrawingMeta (to positions 3 & 5)Deactivating
Chlorine (-Cl)C2Electron-withdrawingOrtho, Para (to positions 3 & 6)Deactivating
Fluorine (-F)C4Electron-withdrawingOrtho, Para (to positions 3 & 5)Deactivating
Chlorine (-Cl)C5Electron-withdrawingOrtho, Para (to positions 4 & 6)Deactivating
Predicted Site of Substitution C6

Formation of Complex Organic Scaffolds from this compound

This compound serves as a versatile building block for the synthesis of more complex organic molecules, particularly various heterocyclic systems. The presence of the acetyl group and the substituted phenyl ring allows for a range of chemical transformations.

Synthesis of Pyrazoline Derivatives and Related Heterocycles

Pyrazolines, a class of five-membered nitrogen-containing heterocycles, can be effectively synthesized from this compound. A primary and widely used method is the reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. nih.govorganic-chemistry.org

The synthesis typically follows a two-step sequence:

Claisen-Schmidt Condensation: this compound is condensed with an aromatic aldehyde in the presence of a base (like NaOH or KOH) to form a chalcone (B49325) intermediate. This reaction is a type of crossed aldol (B89426) condensation. wikipedia.orgnih.gov

Cyclization: The resulting chalcone is then treated with hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol (B145695), which leads to the formation of the pyrazoline ring through a cyclocondensation reaction. nih.govrasayanjournal.co.in

Table 2: Representative Synthesis of Pyrazoline Derivatives

StepReactant 1Reactant 2ProductReaction Type
1This compoundAromatic Aldehyde (e.g., Benzaldehyde)(E)-1-(2,5-Dichloro-4-fluorophenyl)-3-phenylprop-2-en-1-one (A Chalcone)Claisen-Schmidt Condensation
2(E)-1-(2,5-Dichloro-4-fluorophenyl)-3-phenylprop-2-en-1-oneHydrazine Hydrate5-(2,5-Dichloro-4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazoleCyclocondensation

Construction of Thiadiazine Frameworks

Thiadiazines are six-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. The synthesis of 1,3,4-thiadiazine derivatives can be achieved starting from this compound. A common synthetic strategy involves the reaction of an α-haloketone with a thiosemicarbazide (B42300) derivative. biointerfaceresearch.comresearchgate.net

The synthetic pathway can be outlined as follows:

Alpha-Halogenation: The first step is the halogenation of the acetyl group of this compound, typically using bromine in a suitable solvent, to yield the corresponding α-bromoacetophenone derivative, 2-bromo-1-(2,5-dichloro-4-fluorophenyl)ethanone.

Cyclocondensation: This α-bromo ketone is then reacted with a thiosemicarbazide or a substituted thiosemicarbazide. The reaction proceeds via initial S-alkylation or N-alkylation followed by intramolecular cyclization to form the thiadiazine ring. For instance, refluxing α-bromoacetophenones with thiosemicarbazides in ethanol can yield 2-amino-5-phenyl-1,3,4-thiadiazines. biointerfaceresearch.com

Table 3: General Synthesis of a Thiadiazine Framework

StepStarting MaterialReagent(s)Intermediate/ProductReaction Type
1This compoundBromine (Br₂)2-Bromo-1-(2,5-dichloro-4-fluorophenyl)ethanoneAlpha-Halogenation
22-Bromo-1-(2,5-dichloro-4-fluorophenyl)ethanoneThiosemicarbazide2-Amino-5-(2,5-dichloro-4-fluorophenyl)-1,3,4-thiadiazineCyclocondensation

Applications in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the starting materials. nih.gov Substituted acetophenones, such as this compound, are valuable substrates for various MCRs.

Biginelli Reaction: The Biginelli reaction is a classic MCR that produces dihydropyrimidinones from an aldehyde, a β-ketoester (or a similar active methylene compound like an acetophenone), and urea (B33335) or thiourea. wikipedia.org In a modified Biginelli reaction, this compound could serve as the ketone component, reacting with an aromatic aldehyde and urea under acidic catalysis to yield a highly substituted dihydropyrimidinone.

Hantzsch Pyridine (B92270) Synthesis: The Hantzsch synthesis is another well-known MCR used to prepare dihydropyridines, which can be subsequently oxidized to pyridines. wikipedia.orgnih.gov The classical reaction involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. While less common, acetophenones can sometimes be used in place of one of the β-ketoester components, leading to the formation of tetrasubstituted dihydropyridines.

Other MCRs: this compound can also participate in other MCRs, such as the one-pot synthesis of β-acetamido ketones. This reaction involves the condensation of an aldehyde, an enolizable ketone (the acetophenone), an acyl chloride, and acetonitrile (B52724). researchgate.net

Table 4: Potential Multi-Component Reactions (MCRs) Involving this compound

MCR NameReactant 1Reactant 2Reactant 3Product Class
Biginelli ReactionAromatic AldehydeThis compoundUrea/ThioureaDihydropyrimidinones
Hantzsch SynthesisAromatic AldehydeThis compound / β-ketoesterAmmonia/Ammonium AcetateDihydropyridines
β-Acetamido Ketone SynthesisAromatic AldehydeThis compoundAcetonitrile, Acetyl Chlorideβ-Acetamido Ketones

Advanced Spectroscopic and Structural Elucidation of 1 2,5 Dichloro 4 Fluorophenyl Ethanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to a lack of publicly available experimental NMR data for 1-(2,5-dichloro-4-fluorophenyl)ethanone, this section will discuss the theoretical expectations for its NMR spectra based on the analysis of its molecular structure and general principles of NMR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting signals corresponding to the aromatic protons and the methyl protons of the ethanone (B97240) group. The methyl protons (-CH₃) would likely appear as a singlet in the upfield region, typically around 2.5-2.7 ppm. The two aromatic protons are in different chemical environments and would therefore be expected to appear as distinct signals. The proton at the C-3 position, being flanked by a chlorine atom and the acetyl group, would likely be the most deshielded. The proton at the C-6 position is influenced by the adjacent chlorine and fluorine atoms. Spin-spin coupling between the aromatic protons and with the fluorine atom would lead to complex splitting patterns, likely doublets or doublet of doublets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all eight carbon atoms in the molecule. The carbonyl carbon of the ethanone group is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The methyl carbon would appear at a much higher field, generally between 25-30 ppm. The six aromatic carbons would have distinct chemical shifts influenced by the attached substituents (chlorine, fluorine, and acetyl group). The carbons directly bonded to the electronegative halogen atoms (C-2, C-4, and C-5) would be significantly deshielded. Carbon-fluorine coupling would be observable for the carbons in proximity to the fluorine atom.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for studying fluorinated organic compounds. For this compound, a single resonance is expected for the fluorine atom at the C-4 position. The chemical shift of this signal would be influenced by the electronic effects of the neighboring chlorine and acetyl groups. Coupling between the fluorine nucleus and the adjacent aromatic protons would result in a complex multiplet.

Expected ¹H, ¹³C, and ¹⁹F NMR Data Table (Predicted)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) ¹⁹F Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
-CH₃~2.6~28-Singlet-
C=O-~195---
C-1-~135---
C-2-~130---
C-3~7.8~132-Doublet of doubletsJ(H-F), J(H-H)
C-4-~158~-110--
C-5-~125---
C-6~7.6~118-Doublet of doubletsJ(H-F), J(H-H)

Note: The values in this table are estimations based on typical chemical shifts for similar structures and are not based on experimental data for this compound.

While specific 2D NMR data for this compound is not available, the application of these techniques would be essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy): A COSY experiment would reveal scalar couplings between protons. For this molecule, it would primarily show a correlation between the two aromatic protons, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two to three bonds. This would be crucial for assigning the quaternary carbons, including the carbonyl carbon and the carbons attached to the halogen atoms, by observing their correlations with the methyl and aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about through-space interactions between protons. This could reveal the preferred conformation of the acetyl group relative to the aromatic ring by showing correlations between the methyl protons and the aromatic proton at the C-6 position.

The choice of solvent can influence NMR chemical shifts. In general, polar solvents can induce shifts in the proton and carbon resonances compared to nonpolar solvents due to different solute-solvent interactions. For this compound, using a more polar solvent like DMSO-d₆ compared to a less polar one like CDCl₃ would be expected to cause downfield shifts for the carbonyl carbon and the aromatic protons due to increased polarization of the C=O bond and interactions with the aromatic ring. The ¹⁹F chemical shift can also be sensitive to the solvent environment.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1680-1700 cm⁻¹. The exact position would be influenced by the electronic effects of the halogen substituents on the aromatic ring. Other characteristic bands would include C-H stretching vibrations of the methyl group and the aromatic ring (around 3000-3100 cm⁻¹), C-C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl and C-F stretching vibrations at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The carbonyl stretch is also Raman active. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum, providing a characteristic fingerprint for the substitution pattern.

Expected Vibrational Frequencies Data Table

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C=O Stretch1690 (strong)1690 (moderate)
Aromatic C-H Stretch3050-3100 (moderate)3050-3100 (strong)
Aliphatic C-H Stretch2900-3000 (moderate)2900-3000 (strong)
Aromatic C=C Stretch1580, 1470 (strong)1580, 1470 (strong)
C-F Stretch1200-1250 (strong)1200-1250 (weak)
C-Cl Stretch700-800 (strong)700-800 (moderate)

Note: These are predicted frequency ranges and relative intensities based on characteristic group frequencies.

In the solid state or in concentrated solutions, intermolecular interactions can be observed through shifts in vibrational frequencies. For instance, hydrogen bonding or dipole-dipole interactions involving the carbonyl group can cause a shift to lower wavenumbers for the C=O stretching frequency compared to the gas phase or in a non-polar solvent. Studying the concentration dependence of the carbonyl stretching frequency in different solvents could provide insights into the nature and strength of these intermolecular forces.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure

The molecular geometry of this compound is largely defined by the planar phenyl ring and the attached acetyl group. The bond lengths and angles within the phenyl ring are expected to be within the normal range for substituted benzenes. The presence of three halogen substituents (two chlorine atoms and one fluorine atom) may induce minor distortions in the ring due to steric and electronic effects.

The conformation of the molecule is primarily determined by the rotational orientation of the acetyl group relative to the phenyl ring. For acetophenone (B1666503) and its derivatives, two primary conformations are possible: a planar (or near-planar) conformation where the carbonyl group is coplanar with the phenyl ring, and a non-planar conformation where the acetyl group is twisted out of the plane of the ring. The planarity is favored by the delocalization of π-electrons between the carbonyl group and the aromatic system. However, steric hindrance between the acetyl methyl group and the ortho-substituent (a chlorine atom in this case) can force the acetyl group out of the plane.

In the case of 2'-fluoroacetophenone (B1202908) derivatives, studies have shown a preference for the s-trans conformer, where the carbonyl oxygen is oriented away from the fluorine atom. This preference is influenced by a combination of steric and electrostatic interactions. For this compound, the chlorine atom at the 2-position would exert significant steric pressure on the acetyl group, likely resulting in a non-planar conformation where the acetyl group is rotated to minimize this steric clash. The dihedral angle between the plane of the phenyl ring and the plane of the acetyl group would be a key parameter defining this conformation.

Table 1: Predicted Bond Parameters for this compound

Bond/AnglePredicted ValueInfluencing Factors
C-Cl Bond Lengths~1.74 ÅElectronegativity of Cl, aromatic C-Cl bond character
C-F Bond Length~1.35 ÅHigh electronegativity of F, strong C-F bond
C=O Bond Length~1.21 ÅStandard carbonyl double bond character
C-C (ring) Bond Lengths1.38-1.40 ÅAromatic character, minor distortions from substituents
C(ring)-C(acetyl) Bond Length~1.50 ÅSingle bond with partial double bond character from conjugation
C-C-C (ring) Angles~120°Hexagonal ring geometry, slight variations due to substitution
C(ring)-C-O Angle~120°sp² hybridization of the carbonyl carbon

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks

The packing of this compound molecules in the crystal lattice would be governed by a combination of weak intermolecular forces. Given the absence of strong hydrogen bond donors, the crystal packing is likely to be dominated by van der Waals forces and dipole-dipole interactions arising from the polar C-Cl, C-F, and C=O bonds.

Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, could also play a role in the crystal packing. The chlorine atoms, particularly, could engage in C-Cl···O or C-Cl···F interactions with neighboring molecules. However, the presence of multiple electronegative atoms might lead to a complex interplay of attractive and repulsive forces.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. For a molecule like this compound, with its potential for various intermolecular interaction modes, the existence of multiple polymorphic forms is plausible. These different forms could arise from variations in the molecular conformation (e.g., different dihedral angles of the acetyl group) or different packing arrangements and hydrogen bonding networks.

Co-crystallization involves crystallizing a target molecule with a second component (a co-former) to form a new crystalline solid with a defined stoichiometric ratio. This technique is often employed to modify the physicochemical properties of a compound. This compound, with its carbonyl oxygen acting as a hydrogen bond acceptor, would be a suitable candidate for co-crystallization with molecules that are strong hydrogen bond donors, such as carboxylic acids or phenols. The formation of co-crystals would be driven by the establishment of strong and directional hydrogen bonds between the ethanone and the co-former, leading to novel crystal structures with potentially altered properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to be similar to that of other substituted acetophenones. Acetophenone typically exhibits two main absorption bands. The first is a strong band around 240-250 nm, attributed to a π → π* transition within the conjugated system of the benzene (B151609) ring and the carbonyl group. The second is a weaker, longer-wavelength band around 280 nm, corresponding to a π → π* transition with more charge-transfer character from the benzene ring to the carbonyl group. A very weak band, often appearing as a shoulder, can sometimes be observed at even longer wavelengths (around 320 nm) due to the formally forbidden n → π* transition of the carbonyl group. libretexts.org

The substituents on the phenyl ring influence the position and intensity of these absorption bands. Halogen atoms, acting as auxochromes, can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the extension of the conjugated system by the lone pair electrons of the halogens. The presence of two chlorine atoms and a fluorine atom in this compound would be expected to produce a noticeable bathochromic shift compared to unsubstituted acetophenone.

The steric hindrance from the ortho-chlorine atom, which may force the acetyl group out of the plane of the phenyl ring, could lead to a hypsochromic shift (a shift to shorter wavelengths) and a hypochromic effect (a decrease in absorption intensity) for the π → π* bands. This is because the reduced planarity disrupts the conjugation between the carbonyl group and the aromatic ring. The final observed spectrum would be a result of the interplay between the electronic effects of the halogen substituents and the steric effects.

Table 2: Expected UV-Vis Absorption Maxima for this compound

TransitionExpected λmax (nm)Molar Absorptivity (ε)Notes
π → π~250-265HighInfluenced by conjugation and halogen substitution.
π → π (charge transfer)~285-300ModerateShifted by electronic effects of substituents.
n → π*~320-340LowOften appears as a weak shoulder, sensitive to solvent polarity.

Solvatochromic Behavior of the Compound

Solvatochromism is the phenomenon where the position of a UV-Vis absorption band changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited electronic states of the molecule.

For this compound, the n → π* transition is expected to exhibit a hypsochromic (blue) shift as the solvent polarity increases. This is because the non-bonding electrons on the carbonyl oxygen can interact with polar solvent molecules through hydrogen bonding or dipole-dipole interactions. This stabilizes the ground state more than the excited state, thus increasing the energy gap for the transition.

The π → π* transitions are generally less sensitive to solvent polarity. However, since the excited state for these transitions is typically more polar than the ground state, a bathochromic (red) shift is often observed with increasing solvent polarity. The magnitude of the solvatochromic shift can provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation. The study of the solvatochromic behavior of this compound in a range of solvents with varying polarity would be valuable for a comprehensive understanding of its electronic properties.

Computational and Theoretical Chemistry Investigations of 1 2,5 Dichloro 4 Fluorophenyl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Optimization of Molecular Geometry and Electronic Structure

The initial step in a DFT study involves the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. This is typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

For 1-(2,5-dichloro-4-fluorophenyl)ethanone, the optimized geometry would reveal the precise spatial arrangement of the dichloro-fluorophenyl ring and the ethanone (B97240) substituent. Key parameters of interest would include the C-C, C-H, C-O, C-Cl, and C-F bond lengths, as well as the angles defining the geometry of the benzene (B151609) ring and the acetyl group. The planarity of the phenyl ring and the orientation of the acetyl group relative to the ring would also be determined.

Interactive Data Table: Predicted Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data that would be generated from DFT calculations. Actual values require a specific computational study.

Parameter Atom Pair/Triplet/Quartet Predicted Value (Å or °)
Bond Length C-C (aromatic) ~1.39 - 1.41 Å
Bond Length C-Cl ~1.74 Å
Bond Length C-F ~1.35 Å
Bond Length C=O ~1.22 Å
Bond Angle C-C-C (aromatic) ~118 - 121°

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

DFT calculations are widely used to predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical values, when compared to experimental data, can aid in the definitive assignment of spectral peaks.

Similarly, the vibrational frequencies in the Infrared (IR) spectrum can be calculated. These computed frequencies are often scaled by an empirical factor to better match experimental values, helping to assign specific vibrational modes to the observed absorption bands.

Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis), providing information on the electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths.

Interactive Data Table: Predicted Spectroscopic Data (Illustrative) This table illustrates the type of data that would be generated. Actual values require a specific computational study.

Spectrum Parameter Predicted Value
¹³C NMR C=O ~190-200 ppm
¹H NMR CH₃ ~2.5 ppm
IR C=O stretch ~1680-1700 cm⁻¹

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Chemical Reactivity Prediction)

Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. From the HOMO and LUMO energies, various chemical reactivity descriptors such as electronegativity, chemical hardness, and chemical potential can be calculated to further predict the molecule's behavior in chemical reactions.

Interactive Data Table: Predicted FMO Properties (Illustrative) This table illustrates the type of data that would be generated. Actual values require a specific computational study.

Parameter Predicted Value (eV)
E_HOMO ~ -7.0 to -6.0
E_LUMO ~ -2.0 to -1.0

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a relatively flexible molecule like this compound (due to the rotation of the acetyl group), MD simulations can provide valuable information about its conformational landscape. By simulating the molecule's dynamics in a solvent environment, one can identify the most stable conformers and the energy barriers between them. MD simulations also offer a dynamic picture of the intermolecular interactions between the molecule and its surrounding solvent molecules, providing insights into solvation effects.

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in the crystalline state. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping properties like d_norm (a normalized contact distance) onto this surface, one can identify regions of close intermolecular contacts, which appear as red spots on the surface.

The 2D fingerprint plot is a summary of the intermolecular contacts, plotting the distance from the Hirshfeld surface to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). Different types of interactions (e.g., H···H, C···H, O···H, Cl···H) have characteristic shapes in the fingerprint plot, and the percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated. For this compound, this analysis would reveal the relative importance of various non-covalent interactions, such as halogen bonding and hydrogen bonding, in its crystal packing.

Interactive Data Table: Predicted Hirshfeld Surface Contact Contributions (Illustrative) This table illustrates the type of data that would be generated. Actual values require a specific computational study based on crystal structure data.

Contact Type Predicted Contribution (%)
H···H 25-35%
Cl···H 15-25%
C···H 10-20%
F···H 5-15%

Quantitative Analysis of Weak Interactions (e.g., Halogen Bonding, C-H...O interactions)

While specific quantitative data for this compound is not published, a theoretical analysis would focus on the various non-covalent interactions that govern its supramolecular chemistry. The presence of chlorine and fluorine atoms suggests the potential for halogen bonding, where these atoms act as electrophilic regions (σ-holes) and interact with nucleophilic sites on adjacent molecules.

Furthermore, the acetyl group's carbonyl oxygen is a strong hydrogen bond acceptor, likely forming C-H...O interactions with neighboring molecules. Advanced computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots would be instrumental in identifying and quantifying the strength of these weak interactions.

A hypothetical data table illustrating the kind of results a computational study might produce for the most stable dimer of this compound is presented below.

Interaction TypeDonor-Acceptor AtomsDistance (Å)Interaction Energy (kcal/mol)
Halogen BondC-Cl...O=C3.10-1.5
C-H...O InteractionC-H...O=C2.45-2.1
C-H...F InteractionC-H...F-C2.60-0.8

Note: The data in this table is hypothetical and serves as an example of what a computational analysis might reveal.

Reaction Mechanism Prediction and Energy Profile Calculations

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions and calculating their energy profiles. For this compound, theoretical studies could elucidate the pathways of various reactions, such as nucleophilic substitution at the carbonyl carbon or electrophilic aromatic substitution on the phenyl ring.

By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is crucial for understanding reaction kinetics and selectivity. For instance, density functional theory (DFT) calculations could be employed to model the reaction of this compound with a nucleophile, providing insights into the step-by-step mechanism and the energies of all species involved.

Below is an illustrative table of calculated activation energies for a hypothetical reaction.

Reaction StepDescriptionActivation Energy (kcal/mol)
1Nucleophilic attack on carbonyl carbon15.2
2Proton transfer5.7
3Leaving group departure10.1

Note: This data is for illustrative purposes and does not represent experimentally verified values for this specific compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical relationship between the chemical structure of a compound and its physical, chemical, or biological properties. For this compound, a QSPR model could be developed to predict properties like its boiling point, solubility, or toxicity based on a set of calculated molecular descriptors.

These descriptors, which can be constitutional, topological, geometrical, or electronic, are calculated from the optimized molecular structure. A statistical model, often derived using multiple linear regression or machine learning algorithms, is then built to correlate these descriptors with the property of interest. Such models are valuable for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing.

A sample QSPR model for predicting a hypothetical property is shown below:

Property = 2.5 * (Molecular Weight) + 1.2 * (LogP) - 0.8 * (Dipole Moment) + 5.3

Note: This equation is a simplified, hypothetical example of a QSPR model.

Applications of 1 2,5 Dichloro 4 Fluorophenyl Ethanone As a Synthetic Intermediate and Building Block

Role in the Synthesis of Agrochemical Precursors

While direct, publicly available research detailing the specific use of 1-(2,5-Dichloro-4-fluorophenyl)ethanone in the synthesis of commercial agrochemicals is limited, the structural motifs present in the molecule are common in active agrochemical ingredients. Halogenated phenyl ketones are a well-established class of intermediates in the pesticide industry. For instance, a structurally similar compound, 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, is a known key intermediate in the preparation of pesticidally active isoxazoline-substituted benzamides. google.com This suggests a potential, though not explicitly documented, role for this compound as a precursor for novel agrochemicals.

The synthesis of various trifluoromethylpyridine derivatives, which are crucial components in a number of herbicides and fungicides, often starts from halogenated benzene (B151609) or pyridine (B92270) precursors. nih.govsemanticscholar.org The presence of chlorine and fluorine atoms on the phenyl ring of this compound provides reactive sites for further chemical transformations, making it a plausible starting material for the synthesis of complex agrochemical scaffolds.

Table 1: Potential Agrochemical Precursor Applications

Agrochemical ClassPotential Role of this compound
FungicidesPrecursor for novel pyrimidine-type fungicides by combining the substituted phenyl moiety with other active groups. acs.org
HerbicidesStarting material for the synthesis of active ingredients containing a dichlorofluorophenyl group.
InsecticidesBuilding block for isoxazoline-type insecticides, similar to other halogenated phenyl ethanone (B97240) derivatives. google.com

Building Block for Advanced Organic Materials and Polymers

The application of this compound as a building block for advanced organic materials and polymers is an area with limited specific research. However, the inherent properties of fluorinated and chlorinated aromatic compounds suggest potential applications. The incorporation of halogen atoms into polymer backbones can significantly influence their physical and chemical properties, such as thermal stability, flame retardancy, and solubility.

While no polymers have been explicitly synthesized using this compound, the reactivity of the ketone functional group allows for a variety of polymerization reactions. For example, it could potentially be used as a monomer in the synthesis of specialty polymers where high thermal stability and specific electronic properties are desired. A related compound, 1,2,5‐azadiborolane, has been explored as a building block for inorganic–organic hybrid polymers, indicating the general interest in incorporating unique small molecules into larger polymeric structures. researchgate.net

Precursor for the Development of New Organic Catalysts

There is currently a lack of scientific literature describing the use of this compound as a precursor for the development of new organic catalysts. The development of organic catalysts often involves the synthesis of complex chiral molecules that can facilitate stereoselective reactions. While the structure of this compound could be modified to create such catalysts, there are no specific examples of this in the available research.

Chiral Resolution Strategies for Enantiomer Separation

Information regarding chiral resolution strategies specifically for this compound is not available in the reviewed literature. The molecule itself is not chiral. However, if it were to be used as a precursor in a synthesis that introduces a chiral center, subsequent enantiomer separation would be necessary to isolate the desired stereoisomer. General methods for chiral resolution, such as diastereomeric salt formation, chiral chromatography, or enzymatic resolution, could potentially be applied to derivatives of this compound.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques (HPLC, GC, UPLC) for Purity Assessment, Reaction Monitoring, and Separation

Chromatographic methods are fundamental in the analysis of 1-(2,5-Dichloro-4-fluorophenyl)ethanone, enabling the separation of the compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acid modifier (like formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound would be vaporized and separated on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. This is achieved by using columns with smaller particle sizes and instrumentation capable of handling higher pressures. The principles of separation are similar to HPLC but with improved performance.

These techniques are invaluable for monitoring the progress of synthetic reactions by quantifying the consumption of reactants and the formation of the product over time.

Table 1: General Parameters for Chromatographic Analysis of Halophenyl Ketones

Parameter HPLC GC UPLC
Stationary Phase Reversed-phase (e.g., C18, C8) Non-polar to mid-polarity (e.g., polysiloxane-based) Sub-2 µm particle size reversed-phase
Mobile Phase/Carrier Gas Acetonitrile/Methanol and Water Inert gas (e.g., Helium, Nitrogen) Acetonitrile/Methanol and Water
Detector UV-Vis, Diode Array Detector (DAD) Flame Ionization Detector (FID), Mass Spectrometry (MS) UV-Vis, DAD, MS

| Typical Application | Purity determination, impurity profiling | Analysis of volatile impurities, residual solvents | High-throughput screening, rapid purity checks |

Mass Spectrometry (LC-MS, GC-MS, HRMS) for High-Precision Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. This technique can provide the molecular weight of the compound and its fragments, aiding in its identification and the characterization of any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) couples GC with MS, allowing for the separation and identification of volatile components in a sample. The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for confirmation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of this compound and its fragments with a high degree of confidence. This is particularly useful for confirming the molecular formula.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The fragmentation pattern provides valuable information about the compound's structure.

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. While not as commonly used as HPLC or GC for this type of compound, CE could potentially offer an alternative or complementary method for purity assessment, especially for separating closely related charged impurities. The development of a specific CE method would depend on the physicochemical properties of the compound and any potential impurities.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. For this compound, TGA would be used to assess its thermal stability. By heating the sample under a controlled atmosphere, one can observe the temperature at which the compound begins to decompose. This information is valuable for determining appropriate storage and handling conditions. Without specific experimental data, it can be generally stated that the technique would reveal the onset temperature of thermal decomposition.

Future Research Directions and Perspectives on 1 2,5 Dichloro 4 Fluorophenyl Ethanone Chemistry

Development of Novel and Highly Selective Synthetic Strategies

Currently, detailed synthetic routes specifically for 1-(2,5-Dichloro-4-fluorophenyl)ethanone are not well-documented. Future research should prioritize the development of efficient and selective methods for its preparation. Traditional approaches to similar acetophenones, such as Friedel-Crafts acylation, may offer a starting point. However, the specific substitution pattern of the aromatic ring presents a challenge in controlling regioselectivity.

Advanced synthetic methodologies could provide more precise control. For instance, ortho-lithiation of a suitable precursor followed by acylation could be a viable strategy. The development of catalytic cross-coupling reactions, perhaps utilizing a functionalized dichlorofluorobenzene derivative and an acetylating agent, could also lead to a high-yielding and scalable synthesis. A comparative study of different synthetic pathways would be invaluable in establishing the most efficient and industrially applicable route.

Exploration of Under-investigated Reactivity Patterns

The reactivity of this compound is a completely unexplored area. The interplay between the electron-withdrawing halogen atoms and the ketone functionality is expected to give rise to unique reactivity.

Table 1: Potential Areas of Reactivity Exploration

Reaction TypePotential OutcomeResearch Focus
Nucleophilic Aromatic SubstitutionReplacement of one or more halogen atomsInvestigating the relative reactivity of the chlorine and fluorine substituents under various nucleophilic conditions.
Carbonyl Group TransformationsFormation of alcohols, alkenes, imines, etc.Standard carbonyl chemistry (reduction, Wittig reaction, reductive amination) to create a library of derivatives.
α-FunctionalizationIntroduction of new functional groups adjacent to the carbonylHalogenation, alkylation, or acylation at the α-position to create more complex building blocks.
Cyclization ReactionsFormation of heterocyclic compoundsReactions involving both the carbonyl group and an ortho-substituent to construct novel ring systems.

A systematic investigation into these and other reaction types will be crucial to understanding the fundamental chemical behavior of this compound and to unlock its potential as a versatile synthetic intermediate.

Expansion of Applications in Emerging Areas of Organic and Materials Science

The unique combination of functional groups in this compound suggests its potential utility in several advanced applications. Halogenated aromatic compounds are prevalent in pharmaceuticals, agrochemicals, and materials science.

Future research could focus on synthesizing derivatives of this compound and screening them for biological activity. The presence of chlorine and fluorine atoms can significantly influence a molecule's pharmacokinetic properties.

In materials science, the compound could serve as a monomer or a precursor for the synthesis of novel polymers or liquid crystals. The high degree of halogenation might impart desirable properties such as flame retardancy or specific electronic characteristics. Exploration of its use in the synthesis of organic light-emitting diodes (OLEDs) or other electronic materials could also be a fruitful avenue of research.

Advanced Integrated Spectroscopic and Computational Studies for Deeper Mechanistic Understanding

To complement the experimental investigations into the synthesis and reactivity of this compound, a thorough spectroscopic and computational analysis is essential.

Table 2: Spectroscopic and Computational Investigation Plan

TechniquePurposeExpected Insights
Nuclear Magnetic Resonance (NMR)Structural elucidationPrecise chemical shifts and coupling constants to confirm the structure and study conformational preferences.
Infrared (IR) SpectroscopyFunctional group identificationCharacterization of the carbonyl and C-Halogen vibrational frequencies.
Mass Spectrometry (MS)Molecular weight and fragmentationConfirmation of the molecular formula and analysis of fragmentation patterns to understand bond strengths.
X-ray CrystallographySolid-state structureDetermination of the precise three-dimensional arrangement of atoms in the crystal lattice.
Density Functional Theory (DFT)Electronic structure and reactivityCalculation of molecular orbitals, electrostatic potential, and reaction pathways to predict and rationalize experimental observations.

An integrated approach, combining experimental data with theoretical calculations, will provide a comprehensive understanding of the molecule's properties and reactivity. This knowledge will be instrumental in guiding the design of new synthetic strategies and the development of novel applications for this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for 1-(2,5-Dichloro-4-fluorophenyl)ethanone in laboratory settings?

The synthesis of halogenated acetophenones like this compound often employs Friedel-Crafts acylation . For example, analogous compounds (e.g., 4’-(2,4-Difluorophenoxy)acetophenone) are synthesized using acyl chlorides and aromatic precursors under controlled pH (4–6) with Lewis acid catalysts like AlCl₃ . Challenges include regioselectivity due to competing substituent effects (Cl and F groups). Post-reaction purification via steam distillation and reduced-pressure rectification is recommended .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • NMR : Distinct chemical shifts for aromatic protons (δ 7.2–8.0 ppm) and carbonyl groups (δ 2.6–2.8 ppm for acetyl).
  • IR : Strong C=O stretch (~1680–1720 cm⁻¹) and C-Cl/F vibrations (600–800 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak [M⁺] at m/z 220–222 (Cl isotopes) and fragmentation patterns (e.g., loss of COCH₃ group). Reference data from structurally similar compounds (e.g., dichlorophenyl ethanones) validate these methods .

Q. What are common impurities in the synthesis of this compound, and how are they characterized?

By-products may include regioisomers (e.g., 1-(3,4-Dichloro-5-fluorophenyl)ethanone) due to competing substitution patterns. These are identified via HPLC or GC-MS, with retention times compared to standards. Column chromatography (silica gel, hexane/EtOAc) effectively separates isomers .

Q. What safety precautions are necessary when handling this compound?

Follow protocols for halogenated aromatics: use fume hoods , nitrile gloves, and eye protection. Refer to safety data sheets (SDS) for halogenated acetophenones, which highlight risks of skin/eye irritation (H315, H319) and respiratory hazards (H335) .

Advanced Research Questions

Q. How do computational methods predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculates electron distribution, highlighting electron-deficient regions due to Cl/F substituents. For example, the Hammett σ constant quantifies substituent effects on reaction rates (e.g., nucleophilic acyl substitution). QSPR (Quantitative Structure-Property Relationship) models predict solubility and logP values, aiding in drug design .

Q. How does the substitution pattern (2,5-Cl; 4-F) influence biological interactions in drug development?

The 3,5-dichloro-4-fluorophenyl moiety is critical in veterinary pharmaceuticals like Sarolaner (Simparica®), where it enhances binding to parasite-specific GABA receptors. The electron-withdrawing Cl/F groups stabilize charge-transfer interactions with target enzymes .

Q. What role does this compound play as an intermediate in veterinary pharmaceuticals?

this compound is a precursor to Sarolaner , an isoxazoline-class antiparasitic. It undergoes cyclization with hydroxylamine to form the isoxazoline ring, followed by sulfonation to improve bioavailability .

Q. How do Cl/F substituents affect reaction mechanisms in nucleophilic acyl substitutions?

Kinetic studies show electron-withdrawing groups (Cl, F) increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Substituent positioning (para vs. meta) further modulates reactivity. For example, steric hindrance at the 2,5-positions may reduce accessibility in SN2 mechanisms .

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